3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that features an oxadiazole ring substituted with a fluorophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydroxylamine to form an intermediate, which is then cyclized to produce the oxadiazole ring . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as platinum or palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the reaction. The purification process typically involves crystallization and filtration to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Cyclization Reactions: The compound can form complex ring structures through cyclization reactions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide and conditions involving polar aprotic solvents.
Cyclization: Catalysts such as rhodium complexes and solvents like nitromethane-acetone mixtures.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido derivatives, while cyclization can produce various fused ring systems .
Scientific Research Applications
3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and neuroprotective properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with receptors in the nervous system, modulating their activity and leading to neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group but different pharmacological properties.
Uniqueness
3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-amine is unique due to its combination of a fluorophenyl group and an oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and materials science .
Properties
Molecular Formula |
C8H6FN3O |
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Molecular Weight |
179.15 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C8H6FN3O/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) |
InChI Key |
DWBPVJXYGFJTMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)N)F |
Origin of Product |
United States |
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